Ácido 3-aminopropilfosfónico

Descripción general

Descripción

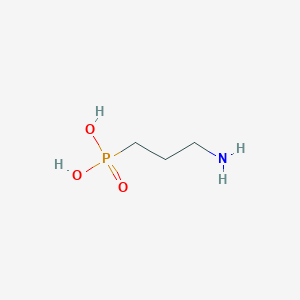

3-Aminopropylphosphonic acid is an organic compound that is structurally similar to the neurotransmitter gamma-aminobutyric acid (GABA) . It has a linear formula of H2N(CH2)3P(O)(OH)2 and a molecular weight of 139.09 .

Molecular Structure Analysis

The molecular structure of 3-Aminopropylphosphonic acid consists of a three-carbon chain with an amine group at one end and a phosphonic acid group at the other . The SMILES string representation is NCCCP(O)(O)=O .Physical And Chemical Properties Analysis

3-Aminopropylphosphonic acid is a solid at room temperature . It has a density of 1.4±0.1 g/cm3, a boiling point of 343.0±44.0 °C at 760 mmHg, and a flash point of 161.2±28.4 °C .Aplicaciones Científicas De Investigación

Biotecnología

Ácido 3-aminopropilfosfónico: se utiliza en biotecnología por su función como agonista del receptor GABAB . Influye en varios procesos bioquímicos y fisiológicos, incluida la inhibición enzimática y la modulación de la actividad proteica en la transducción de señales. Este compuesto es fundamental en la síntesis de compuestos en el ámbito farmacéutico, agroquímico y de fragancias, lo que demuestra su versatilidad.

Medicina

En la investigación médica, el ácido 3-aminopropilfosfónico actúa como un agonista parcial en los receptores GABAB . Se estudia por su potencial para inducir relajación en los tejidos musculares lisos e invertir ciertos efectos inhibitorios en las vías neurológicas. Su perfil farmacológico es significativo para el desarrollo de nuevos agentes terapéuticos.

Agricultura

La función del compuesto en la agricultura es menos directa, pero implica su uso como fuente de nitrógeno por parte de los aislados bacterianos ambientales . Esta aplicación podría conducir al desarrollo de nuevos biofertilizantes o estrategias de biorremediación que utilicen las vías metabólicas únicas de estas bacterias.

Ciencia de Materiales

This compound: se ha utilizado para modificar la superficie de electrodos de óxido de indio y estaño con nanopartículas de oro conjugadas con ADN . Esta aplicación es crucial para el desarrollo de materiales avanzados con propiedades electrocatalíticas específicas, potencialmente útiles en diversos dispositivos electrónicos.

Ciencia Ambiental

La ciencia ambiental se beneficia del ácido 3-aminopropilfosfónico a través de su utilización por las bacterias como única fuente de nitrógeno sin romper el enlace carbono-fósforo . Esta capacidad metabólica única podría aprovecharse para la vigilancia y la limpieza ambiental.

Farmacología

Las aplicaciones farmacológicas del compuesto están ligadas a su acción como agonista del receptor GABAB, donde se utiliza para estudiar la expresión genética y la actividad proteica relacionadas con la transducción de señales . También se explora su potencial en la inhibición enzimática, lo que podría conducir a nuevos descubrimientos de fármacos.

Síntesis Química

This compound: es un bloque de construcción en la síntesis química, utilizado para crear moléculas complejas para diversas aplicaciones, incluidos los productos farmacéuticos y los agroquímicos . Su capacidad para unirse a otros compuestos y formar productos estables es esencial para la química sintética.

Mecanismo De Acción

Target of Action

3-Aminopropylphosphonic acid primarily targets the GABA B receptors . These receptors play a crucial role in the central nervous system, mediating inhibitory neurotransmission .

Mode of Action

3-Aminopropylphosphonic acid acts as a partial agonist at the GABA B receptors .

Result of Action

The activation of GABA B receptors by 3-Aminopropylphosphonic acid can lead to various molecular and cellular effects. For instance, it has been shown to induce relaxation in unstimulated isolated guinea pig ileum longitudinal muscle . It can also reverse GABA- and baclofen-induced inhibition of twitch responses in isolated guinea pig ileum longitudinal muscle .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

3-Aminopropylphosphonic acid is known to act as a GABAB receptor agonist . This means it interacts with GABAB receptors, a type of protein found in the nervous system, to stimulate a response. The nature of this interaction involves the 3-Aminopropylphosphonic acid molecule binding to the receptor, which can lead to changes in cell signaling pathways .

Cellular Effects

The effects of 3-Aminopropylphosphonic acid on cells are largely due to its role as a GABAB receptor agonist . By interacting with these receptors, 3-Aminopropylphosphonic acid can influence various cellular processes. For instance, it can impact cell signaling pathways and gene expression . The specific effects can vary depending on the type of cell and the context in which the interaction occurs.

Molecular Mechanism

At the molecular level, 3-Aminopropylphosphonic acid exerts its effects through its interactions with GABAB receptors . When 3-Aminopropylphosphonic acid binds to these receptors, it can activate or inhibit enzymes, leading to changes in gene expression . This can ultimately influence various cellular functions and processes.

Dosage Effects in Animal Models

The effects of 3-Aminopropylphosphonic acid can vary with different dosages in animal models

Propiedades

IUPAC Name |

3-aminopropylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10NO3P/c4-2-1-3-8(5,6)7/h1-4H2,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSZQTIFGANBTNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50157018 | |

| Record name | Aminopropylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13138-33-5 | |

| Record name | 3-Aminopropylphosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013138335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13138-33-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133832 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aminopropylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Aminopropyl)phosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINOPROPYLPHOSPHONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VM92T06VPB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

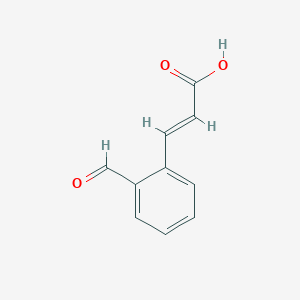

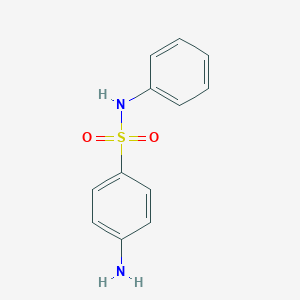

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine](/img/structure/B111574.png)